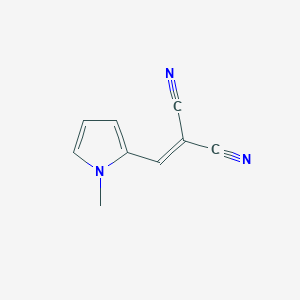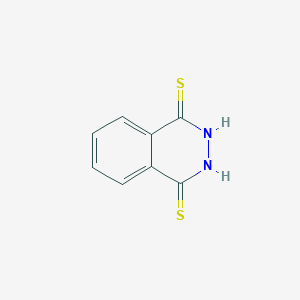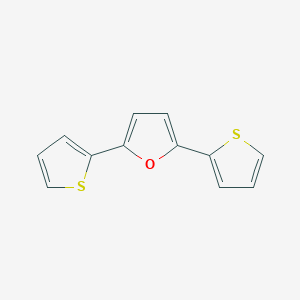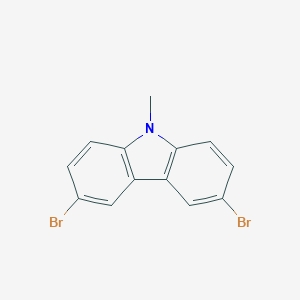
N-Methyl-3-formyl-2(1H)-pyridineselenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-formyl-2(1H)-pyridineselenone (MFPS) is a selenium-containing heterocyclic compound. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and organic synthesis. In
科学研究应用
N-Methyl-3-formyl-2(1H)-pyridineselenone has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various kinases involved in cell signaling pathways such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
实验室实验的优点和局限性
N-Methyl-3-formyl-2(1H)-pyridineselenone has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits a broad spectrum of biological activities, making it a versatile compound for various applications. However, N-Methyl-3-formyl-2(1H)-pyridineselenone has some limitations for lab experiments. It is unstable in the presence of light and air, and its solubility in water is limited. These factors can affect the reproducibility of experiments and limit its use in certain applications.
未来方向
N-Methyl-3-formyl-2(1H)-pyridineselenone has several potential future directions for research. One direction is the development of N-Methyl-3-formyl-2(1H)-pyridineselenone analogs with improved stability and solubility. Another direction is the exploration of N-Methyl-3-formyl-2(1H)-pyridineselenone's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone and its potential applications in cancer therapy.
Conclusion
In conclusion, N-Methyl-3-formyl-2(1H)-pyridineselenone is a selenium-containing heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Methyl-3-formyl-2(1H)-pyridineselenone has potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone and its potential applications in various fields.
合成方法
N-Methyl-3-formyl-2(1H)-pyridineselenone can be synthesized through the reaction of N-methylpyridinium iodide with sodium selenite in the presence of formaldehyde. The reaction proceeds through the formation of an intermediate compound, which is then further reacted with formaldehyde to yield N-Methyl-3-formyl-2(1H)-pyridineselenone. The yield of N-Methyl-3-formyl-2(1H)-pyridineselenone can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
属性
CAS 编号 |
65823-94-1 |
|---|---|
产品名称 |
N-Methyl-3-formyl-2(1H)-pyridineselenone |
分子式 |
C7H7NOSe |
分子量 |
200.11 g/mol |
IUPAC 名称 |
1-methyl-2-selanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NOSe/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3 |
InChI 键 |
GFXUSJOXEXOURZ-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C(C1=[Se])C=O |
规范 SMILES |
CN1C=CC=C(C1=[Se])C=O |
其他 CAS 编号 |
65823-94-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)


![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)



![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)

